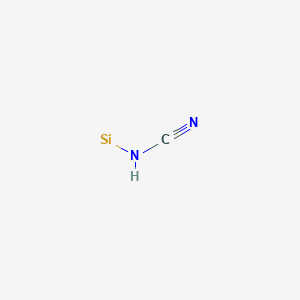
3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach might include the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 2-hydroxybenzofuran.
Condensation Reaction: The aldehyde group of 3-fluoro-4-hydroxybenzaldehyde reacts with the hydroxyl group of 2-hydroxybenzofuran under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzofuran ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.
化学反応の分析
Types of Reactions
3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one: Lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.
3,3-Bis(3-chloro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one: Contains chlorine atoms instead of fluorine, which may result in different properties.
Uniqueness
The presence of fluorine atoms in 3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs.
特性
| 90278-65-2 | |
分子式 |
C20H12F2O4 |
分子量 |
354.3 g/mol |
IUPAC名 |
3,3-bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H12F2O4/c21-15-9-11(5-7-17(15)23)20(12-6-8-18(24)16(22)10-12)14-4-2-1-3-13(14)19(25)26-20/h1-10,23-24H |
InChIキー |
INZKIQVIOKYBJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)F)C4=CC(=C(C=C4)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
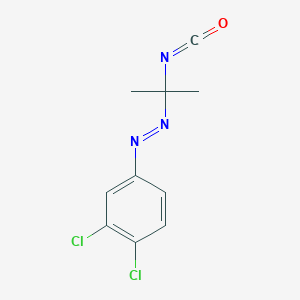
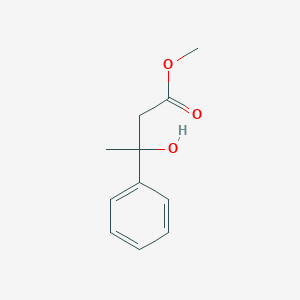


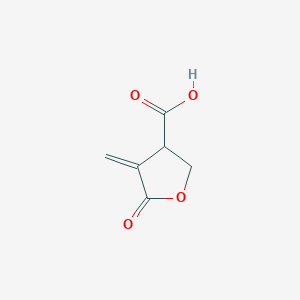
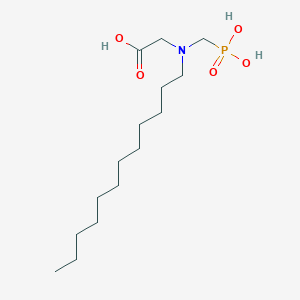
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
